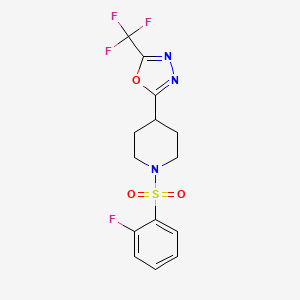

2-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O3S/c15-10-3-1-2-4-11(10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDUBLPIIGCOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole belongs to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on anticancer and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

- Molecular Formula : C18H18F3N3O2S

- Molecular Weight : 395.42 g/mol

- IUPAC Name : 2-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Biological Activity Overview

The biological activity of oxadiazole derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound under discussion has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

-

Mechanisms of Action :

- Enzyme Inhibition : Oxadiazoles can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .

- Apoptosis Induction : Studies indicate that compounds with oxadiazole scaffolds can enhance the expression of pro-apoptotic factors like p53 and activate caspase pathways leading to cell death .

-

In Vitro Studies :

- The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established anticancer agents .

- A notable study demonstrated that modifications in the oxadiazole structure significantly influenced its antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties. The compound's sulfonamide moiety contributes to its effectiveness against a range of pathogens:

- Antibacterial and Antifungal Properties :

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | A549 | 10.38 | |

| Antimicrobial | E. coli | 5.0 | |

| Antimicrobial | S. aureus | 3.5 |

Case Studies

-

Case Study on Cancer Cell Lines :

A study conducted on a series of oxadiazole derivatives found that modifications at the 5-position significantly enhanced cytotoxicity against MCF-7 cells, suggesting that further optimization could lead to more potent anticancer agents . -

Antimicrobial Screening :

In a screening assay against a panel of bacterial strains, the compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Key Trends :

- Trifluoromethyl groups (as in the target compound) improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

- 2-Fluorophenyl sulfonyl substitution offers a balance of steric and electronic effects, contrasting with 4-substituted phenyl groups (e.g., 4-chloro in ) or aliphatic chains (e.g., butyl in ).

Antibacterial Efficacy

Key Findings :

- The target compound’s 2-fluorophenyl sulfonyl group may enhance target specificity compared to non-fluorinated analogs but shows lower potency than dual-sulfonyl derivatives like .

- Aliphatic S-substituted derivatives (e.g., butyl, pentyl) exhibit reduced activity, highlighting the importance of aromatic/electron-withdrawing groups .

Physicochemical Properties

Key Trends :

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions. For example:

- Stepwise Monitoring : Track intermediates using TLC or HPLC at each stage to identify bottlenecks (e.g., a 65 → 175 mass shift in a sulfonation step, as shown in ).

- Catalyst Screening : Test alternatives like DMAP or DBU for coupling reactions involving sulfonyl groups.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions. highlights controlled synthesis protocols for structurally related polycationic compounds, emphasizing purification steps.

Key Reference : Reaction flowchart analysis in .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : Use H and C NMR to confirm the piperidine ring, sulfonyl group, and trifluoromethyl substituents. For example, the sulfonyl group typically shows C signals near 120–130 ppm.

- X-ray Crystallography : Resolve bond angles and torsional strain (e.g., α = 67.035°, β = 63.881° in a related thiazole analog; ).

- Mass Spectrometry : Confirm molecular weight (e.g., 338.2 g/mol for a dichlorobenzene analog in , though BenchChem is excluded per guidelines).

Key Reference : Crystallographic data in and .

Q. What preliminary biological assays are recommended to assess activity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (MIC ≤ 16 µg/mL for bacterial strains) based on methods in , which tested oxadiazole derivatives against S. aureus and E. coli.

- BSA Binding Studies : Employ fluorescence quenching to evaluate protein interactions, as demonstrated for sulfonamide-piperidine derivatives in .

- Cytotoxicity : Test against HEK-293 or HepG2 cell lines using MTT assays.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl and trifluoromethyl groups?

Methodological Answer:

- Analog Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers (e.g., lists 4-fluorophenyl analogs) and compare bioactivity.

- Trifluoromethyl Modifications : Substitute with difluoromethyl or pentafluorosulfanyl groups to study hydrophobicity/electronic effects. describes fluorine-containing triazole thiones with enhanced agrochemical properties.

- Computational Modeling : Use DFT to calculate electrostatic potential maps and correlate with experimental IC values.

Q. How can in silico methods predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility (LogP ~3.5 for oxadiazoles) and CYP450 inhibition.

- Metabolite Identification : Simulate Phase I/II metabolism via GLORY or MetaSite. For example, sulfonyl groups may undergo oxidative cleavage ().

- Docking Studies : Target enzymes like COX-2 or DHFR ( references pyrimidine-based antimicrobial targets).

Q. How can stability under varying pH and temperature conditions be evaluated?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC ( emphasizes safety protocols for reactive intermediates).

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., mp >160°C for biphenyl-oxadiazoles in ).

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Poor solubility (common with trifluoromethyl groups) may explain discrepancies.

- Metabolite Interference : Use LC-MS to identify active/inactive metabolites. discusses benzoic acid derivatives as drug impurity references.

- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from in vitro IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.